molecular formula C5H3ClFNO2S B2625728 2-Fluoropyridine-4-sulfonyl chloride CAS No. 2200293-23-6

2-Fluoropyridine-4-sulfonyl chloride

Cat. No. B2625728
CAS RN: 2200293-23-6
M. Wt: 195.59
InChI Key: IBSAXAXDIQUFEY-UHFFFAOYSA-N
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Description

2-Fluoropyridine-4-sulfonyl chloride, also known as 4-Pyridinesulfonyl chloride, 2-fluoro-, is a chemical compound with the molecular formula C5H3ClFNO2S . It has a molar mass of 195.6 .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as this compound, is a topic of interest due to their unique physical, chemical, and biological properties . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .


Molecular Structure Analysis

The molecular structure of this compound is influenced by the presence of the strong electron-withdrawing substituent in the aromatic ring . This results in interesting and unusual physical, chemical, and biological properties .


Physical And Chemical Properties Analysis

This compound has a molar mass of 195.6 . Further physical and chemical properties are not well-documented.

Scientific Research Applications

Ruthenium-catalyzed Meta Sulfonation

2-Fluoropyridine-4-sulfonyl chloride is utilized in catalytic processes involving ruthenium complexes for the selective sulfonation of 2-phenylpyridines. This process demonstrates an atypical regioselectivity, allowing for the introduction of sulfone groups at positions that are challenging to target with traditional electrophilic aromatic substitution reactions (Saidi et al., 2011).

Palladium-Catalyzed C-H Bond Sulfonylation

The compound finds application in palladium-catalyzed ortho-directed C–H bond sulfonylation of 2-arylpyridines. This method allows for the efficient synthesis of halo-substituted diarylsulfones, demonstrating the compound's versatility in facilitating bond formation without affecting sensitive C–halo bonds, enabling further functionalization (Sasmal et al., 2018).

Metal-Free Heterocycle Functionalization

In a metal- and irradiation-free protocol, this compound serves as a precursor in the direct C–H bis[(trifluoromethyl)sulfonyl]ethylation of heterocycles. This application highlights its role in the late-stage modification of pharmaceuticals and the development of new materials, including water-soluble fluorescent dyes (Almendros et al., 2018).

Synthesis of Sulfonamides and Sulfonyl Fluorides

The ability of this compound to facilitate the synthesis of sulfonamides and sulfonyl fluorides from heteroaryl thiols at low temperatures showcases its utility in organic synthesis, particularly in the generation of compounds with potential medicinal chemistry applications (Wright & Hallstrom, 2006).

Novel Polymer Electrolyte Membranes

In materials science, derivatives of this compound contribute to the development of novel polymer electrolyte membranes for high-temperature fuel cells. These polymers exhibit exceptional film-forming properties, mechanical integrity, and high thermal stability, crucial for the next generation of fuel cell technologies (Pefkianakis et al., 2005).

Safety and Hazards

The safety data sheet for 2-Fluoropyridine indicates that it may cause respiratory irritation, serious eye irritation, skin irritation, and is a flammable liquid and vapour . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to keep away from heat/sparks/open flames/hot surfaces .

Future Directions

The future directions for the study and application of 2-Fluoropyridine-4-sulfonyl chloride and other fluorinated pyridines are promising. They present a special interest as potential imaging agents for various biological applications . The interest toward development of fluorinated chemicals has been steadily increased .

properties

IUPAC Name

2-fluoropyridine-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFNO2S/c6-11(9,10)4-1-2-8-5(7)3-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSAXAXDIQUFEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1S(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2200293-23-6
Record name 2-fluoropyridine-4-sulfonyl chloride
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